Enhanced Antioxidant Activity in Gelled Emulsion Systems vs. Sesamol
In gelled emulsion systems, sesamyl acetate (SA) exhibits significantly higher antioxidant activity than its parent compound, sesamol (S). This is quantified by the induction period (IP) and the antioxidant activity (AA) value [1].
| Evidence Dimension | Antioxidant activity in gelled emulsion |
|---|---|
| Target Compound Data | AA value: 31.41 ± 0.97; IP: 211.46 ± 4.34 h |
| Comparator Or Baseline | Sesamol (S) AA value: 10.06 ± 0.88; IP: 163.73 ± 3.69 h |
| Quantified Difference | Sesamyl acetate shows a ~3.1-fold higher AA value and a ~1.3-fold longer IP compared to sesamol. |
| Conditions | Gelled emulsion system; data derived from Table 3 in the reference. |
Why This Matters
This demonstrates that esterification significantly boosts the compound's efficacy as an antioxidant in complex, viscous formulations, making it a superior choice for applications where oxidative stability in emulsions or gels is critical.
- [1] Toorani, M. R., & Golmakani, M. T. (2023). Comparison of the antioxidant capacity of sesamol esters in gelled emulsion and non-gelled emulsion. Food Chemistry: X, 18, 100700. View Source
